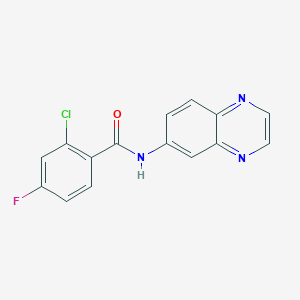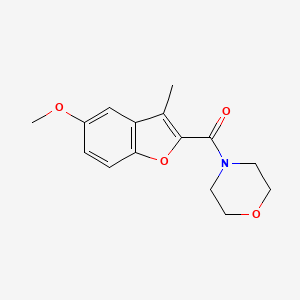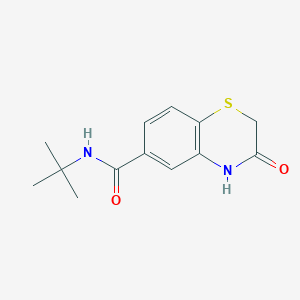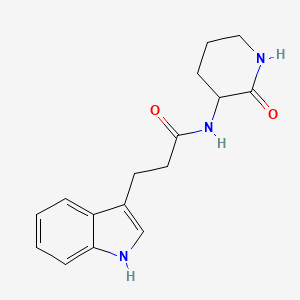
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the quinoxaline family and has a molecular formula of C17H10ClFN4O.
作用机制
The mechanism of action of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various cellular pathways. The compound has been shown to inhibit the activity of several enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of microbial pathogens. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
The advantages of using 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications. The compound has been optimized for synthesis, making it readily available for scientific research. However, the limitations of using the compound include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the research and development of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Evaluation of the compound's potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
3. Investigation of the compound's mechanism of action to better understand its cellular targets and pathways.
4. Development of new formulations and delivery methods to improve the compound's solubility and stability.
5. Evaluation of the compound's safety and efficacy in preclinical and clinical studies.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yields and purity, making it suitable for scientific research. The compound has significant biochemical and physiological effects and a low toxicity profile, making it a promising candidate for further development. Future research should focus on optimizing the synthesis method, evaluating the compound's potential therapeutic applications, investigating its mechanism of action, and developing new formulations and delivery methods.
合成方法
The synthesis of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide involves the reaction of 2-chloro-4-fluoroaniline with 6-bromoquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
科学研究应用
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been evaluated for its potential use in the treatment of cancer, infectious diseases, and inflammatory disorders.
属性
IUPAC Name |
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-12-7-9(17)1-3-11(12)15(21)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKQYQHZPFGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)
![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
